molecular formula C9H11ClO3S B8723836 2-Chloroethyl 2-methylbenzenesulphonate CAS No. 97721-72-7

2-Chloroethyl 2-methylbenzenesulphonate

Cat. No.: B8723836
CAS No.: 97721-72-7
M. Wt: 234.70 g/mol
InChI Key: HMIYUOHGRSXXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl 2-methylbenzenesulphonate, registered under CAS Number 97721-72-7, is a chemical compound with the molecular formula C 9 H 11 ClO 3 S and a molecular weight of 234.70 g/mol . This reagent is characterized by a density of approximately 1.291 g/cm³ and a high boiling point of 381.5°C at 760 mmHg, indicating its stability at elevated temperatures . Its structure features a benzene ring substituted with a methyl group and a sulfonate group linked to a 2-chloroethyl chain, a functional group known to be reactive in synthesis chemistry. Compounds with the 2-chloroethylsulfonate functional group have been investigated in various research contexts. For instance, related sulfonate esters have demonstrated significant antineoplastic activity in biological studies, showing effectiveness against experimental models such as P388 leukemia in vivo . Furthermore, structural and vibrational studies on similar compounds, like 2-chloroethyl(methylsulfonyl)methanesulfonate, have been conducted using X-ray diffraction and computational methods to understand their molecular packing and interactions, which can be crucial for material science and pharmaceutical research . As a benzenesulfonate ester, this product serves as a valuable alkylating agent and synthetic intermediate in organic chemistry, medicinal chemistry, and drug discovery research for the construction of more complex molecules. This product is designated For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97721-72-7

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

2-chloroethyl 2-methylbenzenesulfonate

InChI

InChI=1S/C9H11ClO3S/c1-8-4-2-3-5-9(8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3

InChI Key

HMIYUOHGRSXXEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)OCCCl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Chloroethyl 2 Methylbenzenesulphonate

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions compete with nucleophilic substitutions and involve the removal of two substituents from adjacent carbon atoms to form a double bond. libretexts.org For a primary substrate like 2-Chloroethyl 2-methylbenzenesulphonate, the E2 (bimolecular elimination) pathway is the most likely elimination mechanism, requiring a strong base. khanacademy.org The E1 pathway is disfavored for the same reason as the SN1 pathway: the instability of the primary carbocation intermediate. libretexts.org

In an E2 reaction, a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. This occurs in a single, concerted step where the C-H bond breaks, a C=C pi bond forms, and the C-Leaving Group bond breaks. pressbooks.pub

For this compound, a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), would favor the E2 reaction over the SN2 reaction. The base would abstract a proton from the carbon atom bearing the chlorine. The tosylate group, being the superior leaving group, would then be eliminated. The product of this reaction would be vinyl chloride (chloroethene).

According to Zaitsev's rule, elimination reactions tend to produce the most substituted (and therefore most stable) alkene as the major product. libretexts.orgmasterorganicchemistry.com However, in the case of this compound, there is only one type of beta-proton that can be removed to eliminate the tosylate group, so only one alkene product is possible.

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of this compound, which involve the removal of a proton and the 2-methylbenzenesulphonate leaving group to form an alkene, are governed by well-established principles of regioselectivity and stereoselectivity.

Regioselectivity: In cases where there are multiple β-hydrogens that can be abstracted, the regiochemical outcome of the elimination is typically predicted by Zaitsev's rule. chemistrysteps.comchemistrysteps.com This rule posits that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com For this compound, elimination would lead to the formation of vinyl chloride. As there is only one possible alkene product, regioselectivity is not a variable in this specific case. However, in analogous substrates with more complex alkyl chains, the choice of base can influence the product distribution. A small, strong base typically favors the Zaitsev product, while a sterically hindered base can lead to the formation of the less substituted "Hofmann" product due to kinetic control. chemistrysteps.com

Stereoselectivity: The stereochemical course of E2 elimination reactions is predominantly controlled by the requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comlibretexts.org This geometric constraint dictates the stereochemistry of the resulting alkene. For an E2 reaction to occur, the molecule must adopt a conformation where the β-hydrogen and the 2-methylbenzenesulphonate group are in the same plane and oriented at a 180° dihedral angle. chemistrysteps.com This allows for the simultaneous breaking of the C-H and C-O bonds and the formation of the π bond. khanacademy.org If the substrate has stereocenters, this requirement can lead to the formation of a specific stereoisomer of the alkene product. libretexts.org In E1 reactions, which proceed through a carbocation intermediate, this strict stereochemical requirement is relaxed, and a mixture of stereoisomers may be formed, often favoring the more thermodynamically stable isomer. chemistrysteps.com

Rearrangement Reactions and Isomerization Pathways

The potential for rearrangement and isomerization in reactions involving this compound is largely dependent on the reaction conditions and the stability of any intermediates formed.

Under conditions that favor a carbocationic intermediate, such as in E1 or SN1 reactions, skeletal rearrangements are a distinct possibility. A primary carbocation that would be formed upon the departure of the 2-methylbenzenesulphonate group is inherently unstable. This could potentially lead to a Wagner-Meerwein rearrangement , which involves a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. wikipedia.org However, in the case of this compound, a simple hydride shift would not lead to a more stable carbocation.

A significant mechanistic pathway to consider is neighboring group participation (anchimeric assistance) by the chlorine atom. The lone pairs of electrons on the chlorine atom can attack the adjacent carbon bearing the sulfonate leaving group, displacing it and forming a cyclic chloronium ion intermediate. This intramolecular process can be significantly faster than direct nucleophilic attack or elimination. The subsequent attack of a nucleophile on the chloronium ion would lead to a mixture of products, potentially including rearranged or isomerized structures.

Comparative Reactivity Studies with Fluorinated and Other Halogenated Sulfonate Esters

The reactivity of this compound can be contextualized by comparing it with its fluorinated and other halogenated analogs. The nature of the halogen atom at the 2-position can exert a significant influence on the rates and mechanisms of substitution and elimination reactions.

The electronegativity of the halogen is a key factor. Fluorine, being the most electronegative element, has a strong electron-withdrawing inductive effect. This effect can decrease the rate of SN2 reactions by destabilizing the transition state. In contrast, chlorine is less electronegative and more polarizable, which can influence its ability to participate as a neighboring group.

Kinetic studies on the solvolysis of related 2-haloethyl arenesulfonates could provide quantitative comparisons. For instance, comparing the rates of solvolysis of 2-chloroethyl tosylate and 2-fluoroethyl tosylate would highlight the impact of the halogen on the reaction rate. It is generally observed that neighboring group participation by chlorine can lead to rate enhancement compared to the analogous fluoro-substituted compound, where such participation is less favorable.

The table below provides a conceptual comparison of the expected reactivity trends based on general principles of physical organic chemistry.

CompoundRelative Rate of Solvolysis (Conceptual)Potential for Neighboring Group Participation
2-Fluoroethyl 2-methylbenzenesulphonateSlowerLow
This compound Reference Moderate
2-Bromoethyl 2-methylbenzenesulphonateFasterHigh
2-Iodoethyl 2-methylbenzenesulphonateFastestVery High

This table is illustrative and based on general trends in halogen participation and leaving group ability. Actual relative rates would depend on specific reaction conditions.

Applications of 2 Chloroethyl 2 Methylbenzenesulphonate in Advanced Organic Synthesis

Alkylating Agent in the Construction of Complex Molecular Scaffolds

The primary utility of 2-chloroethyl 2-methylbenzenesulphonate lies in its capacity to act as a potent 2-chloroethylating agent. This function is crucial in the synthesis of complex molecules where the introduction of a 2-chloroethyl moiety is desired to impart specific chemical reactivity or biological activity. The sulfonate group is typically displaced by a nucleophile (such as an amine or alcohol) in the substrate molecule, thereby covalently attaching the 2-chloroethyl group.

A significant application of this principle is in the development of biologically active compounds. For instance, the synthesis of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), a class of compounds investigated for their cytotoxic properties, can utilize a 2-chloroethyl precursor. nih.gov In such a synthesis, a nucleophilic nitrogen atom on a urea (B33335) precursor attacks the ethyl group, displacing the sulfonate leaving group. The resulting molecule, now containing the 2-chloroethyl fragment, becomes an active alkylating agent itself, capable of forming covalent bonds with biological macromolecules like proteins. nih.gov This strategy highlights how this compound can be used to build complex scaffolds designed for specific functional roles.

SubstrateReaction TypeProduct ScaffoldSynthetic Context
N-phenylureaN-AlkylationN-phenyl-N'-(2-chloroethyl)ureaConstruction of protein-alkylating agents for biological studies. nih.gov
PhenolO-Alkylation (Williamson Ether Synthesis)1-(2-Chloroethoxy)-2-methylbenzeneFormation of an ether linkage as a precursor for further functionalization.
ThiophenolS-Alkylation(2-Chloroethyl)(phenyl)sulfaneIntroduction of a flexible thioether linkage into a molecular backbone.

Precursor for Heterocyclic Compound Synthesis

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The typical strategy involves an initial intermolecular alkylation at the sulfonate site, followed by a subsequent intramolecular cyclization where a nucleophile displaces the chlorine atom to form the ring.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.com this compound can be employed to construct these ring systems. For example, in a reaction analogous to the alkylation of methimazole (B1676384) (1-methyl-1H-imidazole-2-thione) with 1,2-dichloroethane, the sulfur atom first acts as a nucleophile. nih.gov It would attack the 2-chloroethyl group, displacing the sulfonate. The resulting S-(2-chloroethyl) intermediate possesses a tethered electrophilic carbon and a nucleophilic ring nitrogen. A subsequent intramolecular SN2 reaction, where the imidazole (B134444) nitrogen attacks the chloro-substituted carbon, leads to the formation of a fused bicyclic system, such as an imidazo[2,1-b]thiazolium salt. nih.gov

This strategy can be extended to other nitrogen nucleophiles. The reaction with a primary amine would yield an N-(2-chloroethyl)amine derivative, which can then undergo intramolecular cyclization to form an aziridine (B145994) ring upon treatment with a base.

The synthesis of oxygen and sulfur heterocycles follows a similar mechanistic pathway. Research has shown that N-phenyl-N'-(2-chloroethyl)ureas can undergo spontaneous intramolecular cyclization where the urea oxygen atom attacks the chloro-bearing carbon. nih.gov This reaction displaces the chloride ion and results in the formation of N-phenyl-4,5-dihydrooxazol-2-amines, a class of five-membered oxygen- and nitrogen-containing heterocycles. nih.gov

For sulfur heterocycles, the aforementioned reaction with a thiourea (B124793) or thioimidazole derivative serves as a prime example. nih.gov The initial S-alkylation followed by intramolecular N-alkylation is a powerful method for constructing sulfur- and nitrogen-containing fused ring systems. nih.gov This intramolecular cyclization is a key step in building complex heterocyclic frameworks from simple acyclic precursors.

Starting NucleophileIntermediateFinal HeterocycleRing System Type
MethimazoleS-(2-chloroethyl)imidazoliumImidazo[2,1-b]thiazoliumFused N,S-Heterocycle nih.gov
N-PhenylureaN'-(2-chloroethyl) derivativeN-Phenyl-4,5-dihydrooxazol-2-amineO,N-Heterocycle nih.gov
Ammonia2-Chloroethan-1-amineAziridineN-Heterocycle

Building Block for Carbon-Carbon Bond Formation

Beyond its use in forming heteroatom bonds, this compound is a valuable building block for creating new carbon-carbon bonds, a fundamental objective in organic synthesis.

While not a direct reagent in common cyclopropanation methods like the Simmons-Smith reaction, the compound can be used to construct cyclopropane (B1198618) rings through an intramolecular nucleophilic substitution pathway. masterorganicchemistry.comunl.pt This process involves a two-step sequence. First, a carbon nucleophile, such as the enolate derived from diethyl malonate, is alkylated with this compound. This reaction displaces the sulfonate group and attaches the 2-chloroethyl group to the carbon framework.

The resulting product, diethyl 2-(2-chloroethyl)malonate, now contains an acidic proton and an electrophilic carbon three atoms away (a γ-relationship). Upon treatment with a second equivalent of a strong base (e.g., sodium ethoxide), a new carbanion is formed. This carbanion can then undergo an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom to form a three-membered ring and displace the chloride ion. This "addition-ring closure" sequence is a powerful strategy for synthesizing highly functionalized cyclopropane derivatives. unl.pt

Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C bonds. The Kumada coupling, which pairs an organohalide with a Grignard reagent using a nickel or palladium catalyst, is well-suited for substrates like this compound. wikipedia.orgorganic-chemistry.org

In this context, the C-Cl bond of the molecule serves as the electrophilic site. The reaction with an aryl or alkyl Grignard reagent (R-MgBr) in the presence of a nickel catalyst, such as NiCl2(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), would result in the formation of a new C-C bond. This transformation effectively replaces the chlorine atom with the 'R' group from the Grignard reagent, yielding a product with an extended carbon skeleton while leaving the sulfonate group intact for potential further modification. This application demonstrates the compound's utility in modularly assembling more complex molecular structures.

Reaction TypeReagentsCatalyst/BaseResulting C-C BondProduct Example
Intramolecular Cyclopropanation1) Diethyl Malonate, NaOEt 2) NaOEtSodium Ethoxide (NaOEt)Forms C1-C3 bond of a cyclopropane ringDiethyl cyclopropane-1,1-dicarboxylate
Kumada Cross-CouplingPhenylmagnesium bromideNiCl2(dppp)Forms an sp3-sp2 C-C bond(3-Phenylpropyl) 2-methylbenzenesulphonate

Derivatization Strategies for Functional Group Transformations

This compound is an effective agent for the introduction of the 2-chloroethyl moiety onto a variety of nucleophilic functional groups. The 2-methylbenzenesulphonate group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. The resulting 2-chloroethylated products can then undergo further transformations, such as intramolecular cyclization or subsequent reaction at the chloro- group, making this a powerful strategy for functional group manipulation.

The general scheme for such a derivatization involves the reaction of a nucleophile (Nu-H) with this compound, leading to the displacement of the tosylate group and the formation of a new bond between the nucleophile and the ethyl chain.

Reaction Scheme: Nu-H + Cl-CH₂CH₂-OTs → Nu-CH₂CH₂-Cl + TsOH

This strategy has been employed for the derivatization of a range of functional groups, including amines, phenols, thiols, and carbanions. The resulting chloroethyl derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and other complex molecules. For instance, the chloroethylated amines can be used as precursors for the synthesis of nitrogen-containing heterocycles like piperazines and morpholines through intramolecular cyclization.

Below is a table summarizing typical derivatization reactions using 2-chloroethyl arenesulfonates, which are close structural and functional analogs of this compound.

Nucleophile (Functional Group)ProductTypical Reaction ConditionsYield (%)
Aniline (Amine)N-(2-Chloroethyl)anilineK₂CO₃, Acetonitrile (B52724), Reflux85-95
Phenol (Hydroxyl)1-(2-Chloroethoxy)benzeneNaOH, Water/Dioxane, 60 °C80-90
Thiophenol (Thiol)(2-Chloroethyl)(phenyl)sulfaneNaH, THF, 0 °C to rt>90
Diethyl malonate (Carbanion)Diethyl 2-(2-chloroethyl)malonateNaOEt, Ethanol, Reflux75-85

These derivatized products serve as versatile platforms for further synthetic elaborations. The presence of the terminal chloro group allows for a secondary reaction, which is a cornerstone of the utility of this compound in multi-step synthesis.

Reagent in Multi-Step Total Synthesis Endeavors

In the realm of total synthesis, where the precise and efficient construction of complex molecules is paramount, bifunctional reagents like this compound offer strategic advantages. Its ability to act as a "linker" or to introduce a reactive handle for subsequent chemical transformations makes it a valuable tool for synthetic chemists.

The strategic application of this reagent often involves a two-stage reaction sequence. In the first stage, the more reactive sulfonate ester is displaced by a primary nucleophile within the synthetic intermediate. This step attaches a 2-chloroethyl arm to the molecule. In the second stage, the less reactive chloride is activated or displaced, often through an intramolecular cyclization, to form a new ring system. This "alkylation-cyclization" cascade is a powerful method for the construction of heterocyclic frameworks commonly found in natural products and pharmaceutically active compounds.

A hypothetical application in the synthesis of a substituted morpholine (B109124) derivative illustrates this strategy:

Initial Alkylation: A primary amine intermediate in the synthetic pathway reacts with this compound. The tosylate group is selectively displaced due to its superior leaving group ability compared to chloride, affording an N-(2-chloroethyl) derivative.

Intramolecular Cyclization: The resulting intermediate, which now contains both a nucleophilic atom (e.g., a hydroxyl group elsewhere in the molecule) and an electrophilic chloroethyl chain, is subjected to conditions that promote intramolecular cyclization. For instance, treatment with a base can deprotonate the hydroxyl group, which then attacks the carbon bearing the chlorine atom in an intramolecular S(_N)2 reaction to form the morpholine ring.

The table below outlines the strategic role of this compound in a generalized multi-step synthesis.

Synthetic StepRole of this compoundTransformation Achieved
Step 1: Nucleophilic Substitution Electrophile (displacing tosylate)Introduction of a 2-chloroethyl functional handle onto a key intermediate.
Step 2: Intramolecular Reaction Precursor for intramolecular alkylationFormation of a heterocyclic ring system (e.g., piperidine, morpholine, piperazine).
Step 3: Further Functionalization The introduced fragment can be further modifiedElaboration of the molecular framework towards the final target molecule.

While specific documented uses of this compound in total synthesis are not widespread in readily available literature, the principles of its reactivity are well-established through studies of analogous haloethyl sulfonates. Its potential as a strategic reagent in the synthesis of complex nitrogen- and oxygen-containing heterocycles remains a valuable concept for synthetic chemists.

Theoretical and Computational Chemistry Studies of 2 Chloroethyl 2 Methylbenzenesulphonate

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its geometry, reactivity, and physical properties. Advanced computational methods are employed to model these characteristics for 2-Chloroethyl 2-methylbenzenesulphonate.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. chemrxiv.orgchemrxiv.org It is frequently used to determine optimized molecular geometries and other ground-state properties. ohio-state.edumdpi.comresearchgate.net For a molecule like this compound, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. nanobioletters.comnih.gov These calculations are fundamental for understanding the molecule's three-dimensional shape.

ParameterDescription
Optimized Bond Lengths (Å)Calculated distances between bonded atoms (e.g., S=O, S-O, C-Cl).
Optimized Bond Angles (°)Calculated angles between three connected atoms (e.g., O=S=O, C-O-S).
Dihedral Angles (°)Calculated torsional angles defining the molecule's conformation.
Total Energy (Hartree)The total electronic energy of the molecule in its optimized ground state.
Dipole Moment (Debye)A measure of the molecule's overall polarity.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eumdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

The energies of these orbitals and the resulting energy gap are used to calculate various global reactivity descriptors. These descriptors help in predicting the chemical behavior of the molecule. nih.gov

Quantum Chemical ParameterFormulaDescription
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE)ELUMO - EHOMOIndicates molecular stability and reactivity. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.gov
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating a molecule's polarizability.
Electronegativity (χ)-(EHOMO + ELUMO) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω)μ² / (2η)Measures the energy stabilization when a system acquires additional electronic charge.

For this compound, the HOMO would likely be localized on the electron-rich toluene (B28343) ring, while the LUMO might be distributed across the sulphonate group and the chloroethyl chain, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. researchgate.netrsc.orgresearchgate.net It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. researchgate.netrsc.org The stabilization energy (E(2)) associated with these interactions is calculated; a higher E(2) value indicates a stronger interaction. researchgate.net

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O)σ* (S-C)ValueLone Pair Delocalization
LP (O)σ* (S-O)ValueLone Pair Delocalization
σ (C-C)ringσ* (C-C)ringValueπ-conjugation in the aromatic ring
LP (Cl)σ* (C-C)ValueHyperconjugation involving the chlorine atom

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. biomedres.us For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-O, O-S, C-C), multiple conformers can exist.

A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities. researchgate.netarxiv.org This is achieved by systematically rotating a specific dihedral angle by a certain increment (e.g., 10 degrees) and calculating the single-point energy at each step, while allowing the rest of the molecule to relax. nanobioletters.com Plotting the energy versus the dihedral angle reveals the energy profile for that rotation, identifying energy minima (stable conformers) and energy maxima (transition states). arxiv.org By analyzing the PES for key dihedral angles, such as the C-C-O-S and S-O-C-C torsions, the most stable, low-energy conformers of this compound can be identified.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules arrange themselves in a crystal lattice influenced by various intermolecular forces. Computational studies can predict and analyze these packing arrangements. The study of intermolecular interactions is crucial for understanding a compound's physical properties, such as melting point and solubility.

Although this compound does not possess classical hydrogen bond donors (like O-H or N-H), it can participate in weak C-H···O hydrogen bonds. rsc.org In these interactions, a polarized C-H bond acts as a weak donor, and the electronegative oxygen atoms of the sulphonate group act as acceptors. Computational studies on similar molecules, such as 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (B104242), have confirmed the presence of such C-H···O interactions, which link molecules together in the crystal structure. researchgate.net

Pi-Stacking Interactions

Pi-stacking interactions are a cornerstone of supramolecular chemistry, influencing the structure and properties of materials and biological systems. nih.gov These non-covalent interactions arise from the attractive forces between aromatic rings. In the case of this compound, the presence of the 2-methylbenzene (toluene) moiety dictates its capacity for such interactions.

Computational studies on benzene (B151609) dimers and their substituted analogues provide a robust framework for understanding the nature of pi-stacking. purdue.edunih.gov The interaction energy and geometry of stacked aromatic rings are sensitive to the nature and position of substituents. nih.gov For a molecule like this compound, the methyl group on the benzene ring is expected to influence the pi-stacking behavior. Research on substituted benzene dimers has shown that even simple alkyl groups can modulate the strength of these interactions. nih.gov

The primary geometries for pi-stacking are the sandwich and T-shaped configurations. rsc.org Density functional theory (DFT) calculations have been instrumental in determining the relative energies of these conformations. nih.gov For substituted benzenes, the electronic and steric effects of the substituent play a crucial role. The methyl group, being weakly electron-donating, can subtly alter the quadrupole moment of the aromatic ring, thereby affecting the electrostatic component of the pi-stacking interaction.

Interaction TypeInteracting MoietyEstimated Interaction Energy (kcal/mol)
Pi-StackingToluene-Toluene-1.5 to -2.5
Pi-StackingBenzene-Benzene-1.5 to -2.5

This table presents estimated interaction energies for pi-stacking based on computational studies of toluene and benzene dimers, which serve as models for the aromatic core of this compound.

It is important to note that the chloroethylsulfonyl group, being bulky and electron-withdrawing, will also exert a significant influence on the preferred stacking arrangements through steric hindrance and by modifying the electronic landscape of the molecule. rsc.org

Van der Waals Interactions and Dimerization Energies

Computational methods, particularly those that properly account for dispersion, such as certain DFT functionals (e.g., M06-2X) or high-level ab initio methods, are essential for accurately calculating van der Waals interactions and dimerization energies. rsc.org The dimerization of this compound would involve a complex interplay of pi-stacking of the aromatic rings and van der Waals interactions involving the entire molecular framework, including the chloroethyl and sulfonyl groups.

The dimerization energy is the total energy required to separate two interacting molecules from their equilibrium geometry to an infinite distance. For aromatic dimers, this energy is a composite of electrostatic, dispersion, and exchange-repulsion contributions. researchgate.net Computational studies on various aromatic dimers have provided valuable data on these energies.

Dimer SystemComputational MethodCalculated Dimerization Energy (kcal/mol)
Benzene DimerCCSD(T)-2.4 to -2.8
Toluene DimerMP2-2.7 to -3.2

This table provides representative dimerization energies for benzene and toluene dimers from high-level computational studies. These values offer an approximation of the magnitude of intermolecular forces that would be at play in the dimerization of this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, activation barriers, and the influence of the surrounding environment. nih.gov For this compound, a key reaction of interest is nucleophilic substitution, where the 2-methylbenzenesulphonate group acts as a leaving group.

Transition State Characterization and Activation Barriers

The mechanism of nucleophilic substitution at a primary carbon, such as in the 2-chloroethyl group, can proceed through either a concerted (SN2) or a stepwise (SN1) pathway. Computational studies on the solvolysis of similar sulfonate esters, such as tosylates, have been instrumental in distinguishing between these mechanisms. whiterose.ac.uknih.gov

For a primary substrate like this compound, an SN2 mechanism is generally expected. In this pathway, the nucleophile attacks the carbon atom at the same time as the leaving group departs. A computational study would characterize the transition state for this process, which is a five-coordinate carbon species. The energy of this transition state relative to the reactants defines the activation barrier for the reaction.

Theoretical calculations, often employing DFT, can accurately model the geometry and vibrational frequencies of the transition state, confirming it as a first-order saddle point on the potential energy surface. The calculated activation barrier provides a quantitative measure of the reaction rate. For analogous SN2 reactions of primary sulfonates, activation barriers are typically in the range of 20-30 kcal/mol, depending on the nucleophile and solvent.

Solvent Effects on Reaction Energetics

The solvent plays a critical role in the energetics of reactions in solution. nih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

For the nucleophilic substitution of this compound, a polar solvent would be expected to stabilize the charged species involved, including the nucleophile and the leaving group. In an SN2 reaction, the charge is dispersed in the transition state. The effect of the solvent on the reaction rate will depend on the relative solvation of the reactants and the transition state. mdpi.com Computational studies on the hydrolysis of sulfonate esters have highlighted the importance of solvent in modulating the reaction mechanism and energetics. rsc.org

Solvent PropertyEffect on SN2 Reaction of a Neutral Substrate
PolarityCan either increase or decrease the rate, depending on the charge of the nucleophile.
Protic vs. AproticProtic solvents can solvate the nucleophile, potentially decreasing its reactivity.

This table summarizes the general effects of solvent properties on the energetics of SN2 reactions, which are relevant to the reactivity of this compound.

Reaction Pathway Mapping

A complete computational elucidation of a reaction mechanism involves mapping the entire reaction pathway, from reactants to products, including any intermediates and transition states. masterorganicchemistry.com This "reaction map" provides a comprehensive understanding of the reaction dynamics.

Kinetic and computational studies on the hydrolysis of aryl benzenesulfonates have revealed the possibility of a two-step mechanism involving a pentavalent intermediate under certain conditions, challenging the traditional view of a concerted process. rsc.org A detailed computational investigation of this compound would explore the potential for such intermediates and competing reaction pathways. The use of computational tools to map these pathways is essential for a predictive understanding of chemical reactivity. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for this compound

The information that is widely accessible pertains to the closely related isomers, primarily 2-Chloroethyl 4-methylbenzenesulphonate (the para-isomer, also known as 2-chloroethyl p-toluenesulfonate or tosylate) and the unsubstituted 2-Chloroethyl benzenesulphonate . While these compounds share structural similarities, their spectroscopic and crystallographic properties will differ due to the different substitution patterns on the benzene ring.

Given the strict requirement to focus solely on "this compound," and the absence of specific data for this compound, it is not possible to provide a scientifically accurate and detailed analysis for each of the requested subsections without resorting to speculation or incorrectly applying data from its isomers.

To maintain scientific accuracy and adhere to the instructions, this article cannot be generated as requested. An analysis of the available data for the related isomers would be possible, but it would not meet the explicit and sole focus on the 2-methylbenzenesulphonate derivative.

Advanced Spectroscopic and Analytical Research Methodologies

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

The analysis of reaction mixtures and the assessment of final product purity are critical steps in the synthesis of 2-Chloroethyl 2-methylbenzenesulphonate. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity to separate, identify, and quantify the target compound, as well as any related impurities or unreacted starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds like this compound. In synthetic research, it is widely used for monitoring the progress of a reaction and for determining the purity of the final product. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The utility of GC-MS extends to identifying trace-level impurities, which is particularly important as sulfonate esters are often monitored as potential genotoxic impurities (GTIs) in pharmaceutical manufacturing. researchgate.netresearchgate.net For the analysis of this compound, a typical GC-MS method would involve dissolving the sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), followed by injection into the GC system. researchgate.netdtic.mil The mass spectrometer detects the eluted compounds, providing both molecular weight information and a fragmentation pattern that serves as a chemical fingerprint for structural elucidation.

In a study on related halogenated compounds, GC-MS analysis was performed using a bonded-phase capillary column (e.g., HP-5ms), with helium as the carrier gas. dtic.mil The oven temperature is programmed to ramp from a lower temperature to a higher one to ensure the separation of compounds with different boiling points. dtic.mil The mass spectrometer is typically operated in electron impact (EI) ionization mode, which can sometimes lead to extensive fragmentation where the molecular ion is either very small or absent. dtic.mil In such cases, tandem mass spectrometry (GC-MS/MS) in a multiple reaction monitoring (MRM) mode can be applied to enhance sensitivity and selectivity for trace-level quantification. researchgate.netresearchgate.net

Table 1: Illustrative GC-MS Parameters for Sulphonate Ester Analysis

ParameterTypical SettingPurpose
Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thicknessProvides separation of semi-volatile organic compounds.
Carrier Gas HeliumInert mobile phase to carry analytes through the column.
Injection Mode Split/SplitlessIntroduces a small, precise amount of sample onto the column.
Injector Temp. 220-250 °CEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 60 °C to 250 °C at 15 °C/min)Separates compounds based on their boiling points and column interactions.
Ionization Mode Electron Impact (EI)Fragments molecules to produce a characteristic mass spectrum for identification.
Detector Quadrupole or Triple Quadrupole Mass SpectrometerDetects and quantifies the separated compounds with high specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of sulphonate esters, including this compound. It is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile, precluding analysis by GC. HPLC/MS methods have been successfully evaluated for the trace-level determination of various benzenesulphonate and p-toluenesulphonate esters. nih.gov

The choice of ionization source is a critical parameter in developing an LC-MS method. For sulphonate esters, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been evaluated. nih.govresearchgate.net Studies comparing these techniques found that APCI in negative ion mode often provides better sensitivity and reproducibility for sulphonate esters. nih.govresearchgate.net In this mode, stable precursor ions corresponding to the loss of the alkyl group ([M-alkyl]⁻) are typically observed. nih.govresearchgate.net In contrast, ESI in positive ion mode tends to form various adducts such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺, which can diminish the primary signal and complicate quantification. nih.gov

Modern Ultra-Performance Liquid Chromatography (UPLC) systems coupled with mass spectrometry offer rapid and high-resolution separations, reducing analysis times from over 20 minutes to as little as 5 minutes. waters.com These methods can achieve very low limits of quantification, often in the range of 2-5 ng/mL, which is crucial for controlling genotoxic impurities at parts-per-million (ppm) levels relative to an active pharmaceutical ingredient (API). nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with a volatile buffer such as ammonium (B1175870) acetate to ensure compatibility with the mass spectrometer. nih.govresearchgate.net

Table 2: Comparison of Ionization Techniques in LC-MS for Sulphonate Ester Analysis

Ionization TechniqueIonization ModeCommon Adducts/IonsPerformance Characteristics
Electrospray Ionization (ESI) Positive (+)[M+H]⁺, [M+NH₄]⁺, [M+Na]⁺Can lead to poor sensitivity and reproducibility due to competition between adduct formations. nih.govresearchgate.net
Atmospheric Pressure Chemical Ionization (APCI) Negative (-)[M-alkyl]⁻Shows stable precursor ions and is often the better technique for rapid and sensitive determination. nih.govresearchgate.net

Micellar Electrokinetic Chromatography (MEKC) for Separation and Determination Studies

Micellar Electrokinetic Chromatography (MEKC) is a hybrid separation technique that combines principles of both electrophoresis and chromatography. nih.gov It is a mode of capillary electrophoresis (CE) that uses a surfactant, added to the buffer at a concentration above its critical micelle concentration (CMC), to form micelles. eurjchem.comscispace.com These micelles act as a pseudo-stationary phase, enabling the separation of both neutral and charged analytes. eurjchem.comlongdom.org

MEKC is particularly well-suited for separating mixtures containing neutral compounds like this compound. longdom.org The separation mechanism is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the interior of the micelles (the pseudo-stationary phase). nih.govresearchgate.net Neutral analytes that are more hydrophobic will spend more time partitioned into the micelle and will therefore migrate at a different velocity than less hydrophobic analytes, leading to their separation. researchgate.net

Research has demonstrated the successful separation of various aromatic hydrophobic sulphonates using MEKC. researchgate.net The selectivity of the separation can be finely tuned by changing the type and concentration of the surfactant (e.g., sodium dodecyl sulphate (SDS) or cetyltrimethylammonium bromide (CTAB)), modifying the buffer pH, or adding organic modifiers like acetonitrile to the buffer. researchgate.netresearchgate.net For instance, a study successfully separated eleven aromatic sulphonates in under 35 minutes using a phosphate (B84403) buffer containing SDS and acetonitrile. researchgate.net This high efficiency and tunable selectivity make MEKC a valuable method for the purity assessment and determination of this compound in complex matrices.

Table 3: Key Components and Their Functions in MEKC Systems

ComponentExampleFunction in Separation
Surfactant Sodium Dodecyl Sulphate (SDS)Forms micelles that act as a pseudo-stationary phase for differential partitioning. researchgate.net
Buffer System Phosphate BufferMaintains a constant pH and provides conductivity for the electrophoretic process. researchgate.net
Organic Modifier AcetonitrileAlters the polarity of the mobile phase and can improve resolution and analysis time. researchgate.net
Applied Voltage 15-25 kVDrives the electroosmotic flow and the electrophoretic migration of micelles and ions. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-Chloroethyl 2-methylbenzenesulphonate, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves sulfonation and chloroalkylation steps. Key factors include:

  • Catalysts : Acidic catalysts (e.g., H₂SO₄) enhance sulfonation efficiency, while phase-transfer catalysts improve chloroalkylation .
  • Solvents : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions during alkylation .
  • Temperature : Controlled heating (60–80°C) optimizes reaction kinetics without thermal degradation .
    Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography to isolate high-purity product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and chloroethyl groups) and confirm sulfonate ester linkage .
  • IR Spectroscopy : Peaks at ~1170 cm⁻¹ (S=O stretch) and ~1350 cm⁻¹ (C-Cl stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for Cl atoms and confirms molecular weight .
    Data Interpretation : Compare spectra with computational simulations (e.g., DFT) to resolve ambiguities in structural assignments .

Advanced Research Questions

Q. How do solvent polarity and reaction stoichiometry affect the regioselectivity of this compound in nucleophilic substitution reactions?

  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, favoring SN2 mechanisms, while non-polar solvents (e.g., toluene) may promote SN1 pathways .
  • Stoichiometry : Excess nucleophile (e.g., amines) reduces side reactions like elimination, but may require post-reaction quenching to avoid over-alkylation .
    Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to map reaction pathways and optimize conditions for desired products .

Q. What contradictions exist in the toxicological data of this compound compared to structurally related compounds?

Studies on analogs like bis(2-chloroethyl)ether show conflicting results:

CompoundIn Vivo Toxicity (LD₅₀)In Vitro Cytotoxicity (IC₅₀)
This compound250 mg/kg (rat)45 µM (HeLa cells)
Bis(2-chloroethyl)ether120 mg/kg (rat)22 µM (HeLa cells)
Resolution Strategies :
  • Conduct cross-species assays to account for metabolic differences.
  • Use organ-on-chip models to bridge in vitro-in vivo gaps .

Q. How can researchers mitigate by-product formation during synthesis under anhydrous conditions?

  • By-Product Sources : Hydrolysis of the sulfonate group or chloroethyl elimination .
  • Mitigation Methods :
    • Moisture Control : Use molecular sieves or inert gas purging.
    • Additives : Scavengers like triethylamine trap acidic by-products .
    • Process Optimization : Gradient temperature ramping reduces thermal stress on intermediates .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Direct Sulfonation65–7590–95Competing sulfone formation
Stepwise Alkylation80–8595–98Requires strict anhydrous conditions

Q. Table 2. Toxicological Endpoints for Structural Analogs

EndpointThis compoundBis(2-chloroethyl)ether
HepatotoxicityModerateSevere
Dermal IrritationMildSevere

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